1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound with the molecular formula and a CAS number of 1220017-40-2. This compound is classified as an organic compound and is primarily recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is sourced from various chemical suppliers, including Matrix Scientific and VWR, which provide detailed specifications and safety information. It falls under the category of substituted phenyl ethanones, which are known for their diverse biological activities. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility in water and stability.
The synthesis of 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves several key steps:
These methods may vary based on specific laboratory protocols or desired yields.
1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug development.
The physical properties of 1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride include:
1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride has potential applications in various fields:
The strategic disconnection of 1-[2-(3-pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride reveals three synthetic building blocks: (1) the aryl ketone moiety, (2) the ether linkage, and (3) the pyrrolidine ring system. The aryl ketone component is derived from ortho-hydroxyacetophenone, where the phenolic oxygen serves as the nucleophile for ether formation. The pyrrolidine segment necessitates N-protection prior to coupling—typically with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups—to prevent quaternary ammonium salt formation during alkylation. The final disconnection targets the methylene bridge (-CH₂-) linking the ether oxygen to the pyrrolidine nitrogen, suggesting alkylation with chloromethylated intermediates or Mitsunobu reactions as key steps. A viable retrosynthetic pathway is illustrated below:
$$\text{Final Compound} \xrightarrow{\text{hydrolysis}} \text{1-[2-(3-pyrrolidinylmethoxy)phenyl]ethanone} \xleftarrow{\text{alkylation}} \text{1-(2-hydroxyphenyl)ethanone + N-protected 3-(chloromethyl)pyrrolidine}$$
Critical to this approach is the selective deprotection and hydrochloride salt formation under acidic conditions, where the choice of acid (e.g., HCl in dioxane) impacts crystallinity and purity [4] [9].
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthon Pair | Reconstitution Strategy |
---|---|---|
Hydrochloride salt | Free base + HCl | Acidification in aprotic solvents |
Ethanone linkage | orth-Haloacetophenone + Organometallic | Nucleophilic addition/oxidation |
Ether linkage | 2-Hydroxyacetophenone + 3-(Halomethyl)pyrrolidine | Williamson ether synthesis |
Pyrrolidine protection | N-Boc-3-(hydroxymethyl)pyrrolidine | Deprotection with TFA/HCl |
Functionalization at the pyrrolidine C3 position demands regioselective catalysis due to the symmetry constraints of the secondary amine. Catalytic hydrogenation stands as the most efficient method for introducing the hydroxymethyl group (-CH₂OH) precursor. Using 5-20% Pd/C under 50-100 psi H₂, pyrroline-3-carboxylates undergo reduction to 3-(hydroxymethyl)pyrrolidines with >90% yields, though over-reduction to open-chain amines remains a concern [4]. Alternatively, enzymatic desymmetrization leverages lipases (e.g., Candida antarctica Lipase B) to resolve racemic 3-hydroxymethylpyrrolidines via transesterification, achieving enantiomeric excesses (ee) >95% when vinyl acetate is the acyl donor [3].
For N-alkylation, phase-transfer catalysis (PTC) proves indispensable. Benzyltriethylammonium chloride (TEBAC, 5-10 mol%) in biphasic NaOH/toluene systems facilitates the reaction of 3-(chloromethyl)pyrrolidine with ortho-hydroxyacetophenone, suppressing dialkylation and enhancing yields to 75-85% [6] [9]. Recent advances employ flow hydrogenation with immobilized catalysts (e.g., Pt/Al₂O₃) to streamline the reduction step, reducing reaction times from hours to minutes [4].
Table 2: Catalytic Methods for Pyrrolidine Intermediate Synthesis
Catalytic System | Substrate | Conditions | Yield | Selectivity |
---|---|---|---|---|
Pd/C (10%) | Methyl pyrroline-3-carboxylate | H₂ (60 psi), EtOH, 25°C, 12 h | 92% | N/A |
Lipase PS | (±)-3-Hydroxymethylpyrrolidine | Vinyl acetate, MTBE, 30°C, 48 h | 45% | >99% ee (S) |
Benzyltriethylammonium Cl | 3-(Chloromethyl)pyrrolidine + 2-hydroxyacetophenone | 50% NaOH, toluene, 70°C, 8 h | 84% | Monoalkylation >95% |
The hydrochloride salt formation—critical for enhancing stability and crystallinity—requires precise solvent control to prevent oiling-out and ensure stoichiometric protonation. Isopropanol (IPA)/water mixtures (4:1 v/v) emerge as optimal for free base dissolution and HCl gas introduction, yielding crystalline solids with >99% purity. By contrast, ethereal solvents (THF, diethyl ether) induce rapid precipitation but yield amorphous solids, while acetonitrile causes partial N-demethylation [3] [4].
Temperature modulation during acidification is equally vital. Adding HCl gas at 0-5°C minimizes degradation, followed by gradual warming to 25°C to complete crystallization. Post-crystallization, anti-solvent addition (e.g., cold diethyl ether) reduces solubility losses, boosting recovery to 85-90%. For the target compound, differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 165-170°C, indicative of a high-purity monohydrate phase [4].
Table 3: Solvent Screening for Hydrochloride Crystallization
Solvent System | [HCl] | Temp (°C) | Form | Yield | Purity (HPLC) |
---|---|---|---|---|---|
IPA/H₂O (4:1) | Gas | 0 → 25 | Crystalline | 88% | 99.5% |
THF | 4M in dioxane | 25 | Amorphous | 67% | 98.2% |
EtOAc | Conc. aq. | 10 | Oily residue | 52% | 90.1% |
Acetonitrile | Gas | 0 | Partly decomposed | 30% | 85.7% |
The stereogenic center at pyrrolidine C3 dictates pharmacological activity, necessitating asymmetric synthesis. Chiral auxiliary-mediated alkylation using (S)-1-phenylethylamine generates diastereomeric intermediates separable via recrystallization. Subsequent auxiliary removal via hydrogenolysis affords enantiopure 3-substituted pyrrolidines with ee >98% [3] [9]. Alternatively, Ellman’s tert-butanesulfinamide enables ketone condensation to form N-sulfinyl imines, followed by stereoselective Grignard addition at -78°C to install the hydroxymethyl group with dr >19:1 [3].
Biocatalytic approaches using Acetobacter sp. CCTCC M209061 in deep eutectic solvent (DES)/buffer biphasic systems resolve racemic alcohols via asymmetric oxidation. With [C₄MIM][PF₆] as the ionic liquid phase and [ChCl][Gly] (choline chloride/glycerol) as the DES additive, the reaction achieves >99.9% ee for (S)-alcohols at 80 mmol/L substrate concentration—a 2.7-fold improvement over monophasic systems [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: